![molecular formula C14H14FN3O3 B2903422 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2034577-53-0](/img/structure/B2903422.png)
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
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Overview
Description
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of furan and pyrimidine and is used in scientific research for its unique properties.
Scientific Research Applications
Molecular Biology Studies
Given its structural complexity, this compound could serve as a molecular probe in biological systems. It could be used to study protein interactions, enzyme activities, or cellular processes by tagging or interfering with specific molecular pathways. Its fluorescent properties might also be leveraged for tracking and visualization purposes in live cell imaging .
Biomarker Identification
In the context of translational research, this compound could be used in mass spectrometry to identify and verify proteins and metabolites of clinical interest. Its unique structure might interact with specific biomarkers, aiding in their detection and quantification, which is crucial for understanding disease mechanisms and developing personalized therapies .
Nanobody Research
The compound could be used in the development of nanobodies, which are small and stable antibodies that can access hidden antigenic epitopes on the surface of target proteins. Its structure might allow it to bind selectively to nanobodies, facilitating studies on their specificity and binding affinity .
Fluorescent Protein Antibodies
The compound’s potential fluorescent properties could make it valuable in the research of fluorescent protein antibodies. These antibodies are used extensively in biomedical research for tagging and visualizing proteins within cells. The compound could be conjugated to antibodies to enhance their properties or to create new tools for fluorescence-based assays .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asdihydroorotate dehydrogenase (DHODH) and serine/threonine-protein kinase B-raf . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and signal transduction.
Mode of Action
For instance, it may inhibit DHODH, an enzyme involved in pyrimidine synthesis , thereby affecting the production of pyrimidine, a crucial component of DNA.
Biochemical Pathways
The compound likely affects the pyrimidine synthesis pathway by inhibiting the DHODH enzyme . This inhibition results in a lack of pyrimidine, which is essential for DNA synthesis. Consequently, this could prevent the multiplication and spread of cells or organisms that rely on this pathway.
Result of Action
The inhibition of pyrimidine synthesis by this compound could lead to a decrease in DNA synthesis in the affected cells or organisms. This could potentially halt their multiplication and spread . .
properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-6-16-14(17-7-11)21-12-2-1-4-18(8-12)13(19)10-3-5-20-9-10/h3,5-7,9,12H,1-2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSUUHFXDHEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone |
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